

A Comparative Analysis of the Weldability of E235 and E275 Steel Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: E235

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A comprehensive guide for researchers and engineers on the factors influencing the successful welding of **E235** and E275 steels, supported by material properties and experimental insights.

The selection of appropriate steel grades is a critical decision in numerous engineering and construction applications. **E235** and E275, non-alloy structural steels, are frequently employed due to their favorable mechanical properties and cost-effectiveness. A crucial aspect of their application lies in their weldability, which dictates the integrity and performance of fabricated structures. This guide provides a detailed comparison of the weldability of **E235** and E275 steel grades, drawing upon their chemical composition, mechanical characteristics, and available experimental data to inform material selection and welding procedure development.

Material Properties: A Foundation for Weldability Assessment

The weldability of steel is intrinsically linked to its chemical composition and mechanical properties. The carbon equivalent (CEV), a key indicator of weldability, is influenced by the concentration of carbon and other alloying elements. Higher CEV values generally suggest a greater propensity for the formation of hard and brittle microstructures in the heat-affected zone (HAZ) upon cooling, which can increase the risk of cracking.

Table 1: Chemical Composition of **E235** and E275 Steel Grades

Element	E235 (max %)	E275 (max %)
Carbon (C)	0.17 - 0.22	0.21 - 0.25
Manganese (Mn)	1.20 - 1.60	1.40 - 1.60
Phosphorus (P)	0.025 - 0.030	0.030 - 0.040
Sulfur (S)	0.025 - 0.035	0.035 - 0.050
Silicon (Si)	0.35	0.35 - 0.50

Note: The exact composition may vary slightly depending on the specific standard and manufacturer.

As indicated in Table 1, E275 generally possesses a slightly higher maximum carbon and manganese content compared to **E235**. This results in a marginally higher carbon equivalent for E275, which can influence the selection of welding parameters.

Table 2: Mechanical Properties of **E235** and E275 Steel Grades

Property	E235	E275
Minimum Yield Strength (MPa)	235	275
Tensile Strength (MPa)	360 - 510	410 - 560
Elongation (%)	25 - 26	22 - 23

E275 exhibits a higher minimum yield strength and tensile strength compared to **E235**, making it suitable for applications requiring greater load-bearing capacity.^[1] However, this increased strength is accompanied by slightly lower ductility, as reflected in the elongation values.

Weldability Comparison: Key Considerations and Experimental Insights

Both **E235** and E275 are considered to have good weldability and are suitable for various common welding processes.^[2] However, the differences in their chemical composition necessitate distinct considerations to achieve sound welds.

General Weldability:

Both steel grades are readily weldable using common arc welding processes such as Manual Metal Arc (MMA), Gas Metal Arc (GMAW), and Flux-Cored Arc Welding (FCAW).[3][4] The choice of welding process often depends on factors like the thickness of the material, welding position, and desired productivity. For both grades, the use of low-hydrogen electrodes is recommended to minimize the risk of hydrogen-induced cracking, a common issue in welding structural steels.[1]

Preheating and Post-Weld Heat Treatment (PWHT):

For thinner sections (typically below 30 mm), preheating is generally not mandatory for either **E235** or E275.[1] However, for thicker sections or when welding under high restraint conditions, preheating becomes crucial, particularly for E275 due to its slightly higher carbon equivalent. Preheating helps to slow down the cooling rate, which in turn reduces the formation of hard and brittle martensitic structures in the HAZ.

Post-weld heat treatment (PWHT), such as stress relieving, may be necessary for critical applications involving E275 to improve the toughness and reduce residual stresses in the weldment.

Experimental Data Summary:

While a direct, comprehensive experimental comparison under identical conditions is not readily available in the public domain, several studies have investigated the welding of S235 and S275 steels (the structural steel equivalents of **E235** and E275). These studies provide valuable insights into the expected performance of welded joints.

Table 3: Summary of Experimental Welding Data for S235 and S275 Steels

Parameter	S235	S275
Typical Welding Processes	GMAW, MMAW, FCAW	GMAW, FCAW
Weld Metal Microstructure	Predominantly acicular ferrite with some grain boundary and Widmanstätten ferrite	Similar to S235, with potentially finer grain structures depending on welding parameters
HAZ Microstructure	Coarse-grained region with potential for bainite and martensite formation	Higher propensity for harder microstructures (bainite, martensite) in the coarse-grained HAZ compared to S235
Hardness	Hardness in the weld metal and HAZ is typically higher than the base metal.	Weld metal and HAZ hardness are generally higher than S235 welds due to higher carbon content.
Tensile Strength of Weld	Welded joints can achieve tensile strength matching or exceeding the base metal.	Welded joints can achieve tensile strength matching or exceeding the base metal.

Research on S275 steel joined by GMAW and FCAW has shown that the hardness of the weld metal is typically higher than both the HAZ and the base metal.[3] Furthermore, studies on S235 steel welded using GMAW have demonstrated that optimized welding parameters can achieve a tensile strength of 560 MPa and a yield strength of 488 MPa in the weld.[4]

Experimental Protocols

To provide a framework for future comparative studies, the following outlines a typical experimental protocol for evaluating the weldability of **E235** and E275 steels.

1. Material Preparation:

- Obtain certified **E235** and E275 steel plates of a specified thickness (e.g., 10 mm).
- Prepare the plates for a single-V butt joint configuration with a specific root opening and bevel angle.

- Thoroughly clean the joint surfaces to remove any contaminants such as rust, oil, or moisture.

2. Welding Procedure:

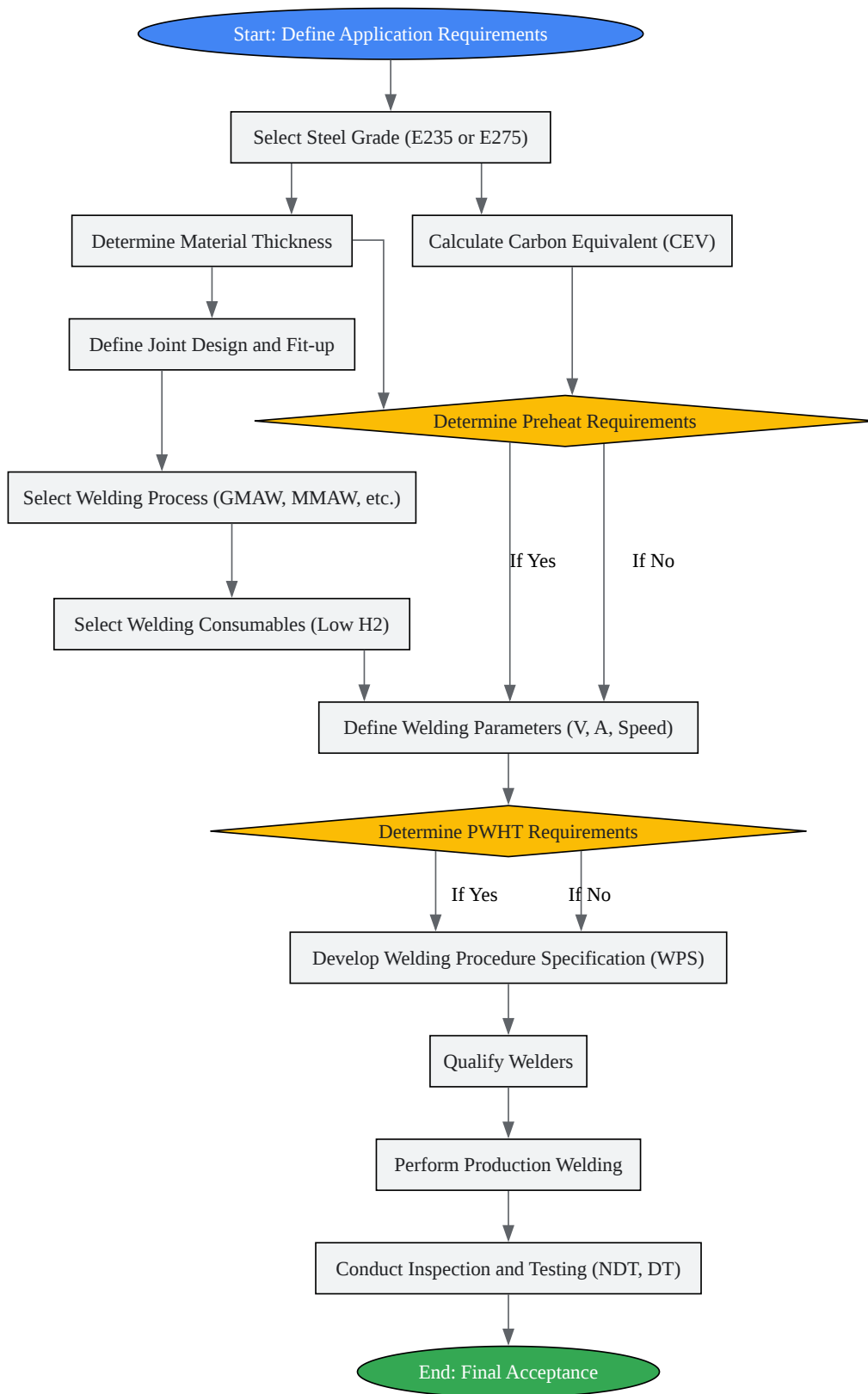
- Utilize a specific welding process (e.g., GMAW with a defined shielding gas composition).
- Employ a suitable filler wire with mechanical properties matching the base material.
- Maintain consistent welding parameters (voltage, current, travel speed, and wire feed speed) for all test coupons.
- For a comprehensive comparison, a range of heat inputs should be investigated.

3. Post-Weld Inspection and Testing:

- Conduct non-destructive testing (NDT), such as visual inspection and radiographic testing, to identify any surface or internal weld defects.
- Prepare transverse weld specimens for metallographic examination of the weld metal, HAZ, and base metal microstructures.
- Perform microhardness testing across the weld joint to map the hardness profile.
- Conduct transverse tensile testing to determine the yield strength, tensile strength, and elongation of the welded joint.
- Perform impact testing (e.g., Charpy V-notch) at various temperatures to assess the toughness of the weld metal and HAZ.

Logical Workflow for Welding Procedure Selection

The selection of an appropriate welding procedure is a critical step in ensuring the quality and integrity of welded structures. The following diagram illustrates a logical workflow for this process.



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Caption: A logical workflow for selecting a suitable welding procedure.

Conclusion

In summary, both **E235** and E275 steel grades offer good weldability for a wide range of structural applications. The primary difference lies in the slightly higher carbon equivalent of E275, which necessitates greater attention to preheating and potentially post-weld heat treatment, especially for thicker sections, to mitigate the risk of cracking and ensure optimal mechanical properties in the welded joint. The choice between **E235** and E275 will ultimately depend on the specific strength requirements of the application, with the understanding that the higher strength of E275 comes with the need for more stringent welding controls. Further direct comparative experimental studies are warranted to provide more granular quantitative data on the performance of welded joints for these two commonly used steel grades.

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- To cite this document: BenchChem. [A Comparative Analysis of the Weldability of E235 and E275 Steel Grades]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#comparing-the-weldability-of-e235-and-e275-steel-grades]

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